molecular formula C7H7O4S- B1663762 p-Cresol sulfate CAS No. 3233-58-7

p-Cresol sulfate

Cat. No. B1663762
CAS RN: 3233-58-7
M. Wt: 187.2 g/mol
InChI Key: WGNAKZGUSRVWRH-UHFFFAOYSA-N
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Description

p-Cresol sulfate (pCS) is a protein-bound uremic toxin . It is a gut microbiota-derived metabolite of aromatic amino acids, tyrosine, phenylalanine, and uremic toxin . pCS levels typically increase with the progression of chronic kidney disease and in patients with progressive multiple sclerosis .


Synthesis Analysis

Industrially, p-cresol is prepared mainly by a two-step route beginning with the sulfonation of toluene . The sulfonate salt undergoes basic hydrolysis to give the sodium salt of the cresol . A biomimetic synthetic route for p-cresol sulfate has been presented . Another synthetic pathway involves the diazotization of p-toluidine to form a diazonium intermediate, which is then quenched by urea and followed by hydrolysis to give the final product p-cresol .


Molecular Structure Analysis

The chemical formula of p-Cresol sulfate is C7H8O4S . Its exact mass is 188.01 and its molecular weight is 188.197 .


Chemical Reactions Analysis

p-Cresol sulfate is a metabolite of tyrosine, which is bound to albumin and hence poorly removed by conventional hemodialysis . The interaction between p-cresol sulfate and other substances can be influenced by the inhibition of glucuronidation .


Physical And Chemical Properties Analysis

p-Cresol is a colorless prismatic crystal with a density of 1.0347 g/ml . It has a melting point of 35.5 °C and a boiling point of 201.8 °C . It is soluble in water, ethanol, and diethyl ether .

Scientific Research Applications

Biomarker for Chronic Kidney Disease (CKD)

p-Cresol sulfate is recognized as a protein-bound uremic toxin whose levels increase in the sera of patients with the severity of CKD. It has a strong negative correlation with renal function and is used as a biomarker for clinical investigations to monitor the progression of CKD .

Indicator of Heart Disease

The toxicity of p-Cresol sulfate has been associated with various clinical conditions, including heart diseases. Its elevated levels can indicate an increased risk or the presence of cardiovascular complications, making it a valuable tool for heart disease research .

Microbial Metabolism in Gut Microbiota

p-Cresol sulfate serves as a sensitive urinary marker for fecal microbiota transplantation (FMT) and antibiotic treatments. It reflects the microbial metabolism of aromatic amino acids in the gut, providing insights into the effectiveness of interventions aimed at manipulating gut microbiota .

Vascular Biology Research

In vascular biology, p-Cresol sulfate is used to study its effects on the migration and proliferation of vascular smooth muscle cells (VSMCs). It has been shown to increase the area of atherosclerotic plaques in animal models, contributing to the understanding of atherosclerosis development .

Synthetic Pathways and Chemical Analysis

The compound’s synthetic pathways and chemical properties are of interest in analytical chemistry. Researchers have developed biomimetic synthetic routes for p-Cresol sulfate and have characterized its molecular structure using techniques like nuclear magnetic resonance and mass spectrometry .

Safety And Hazards

p-Cresol sulfate is corrosive and high levels can cause skin burns and internal burns if ingested, in addition to liver and kidney damage, and possibly death . It is recommended to use personal protective equipment, avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation .

Future Directions

Urinary p-cresol sulfate may function as a sensitive and convenient therapeutic indicator on the effectiveness of antibiotics and fecal microbiota transplantation (FMT) for the desired manipulation of gut microbiota in human patients . The gut microbiota could be a future target to decrease pCS levels and its toxicity, even at earlier stages of CKD, aiming at slowing down the progression of the disease and decreasing the cardiovascular burden .

properties

IUPAC Name

(4-methylphenyl) hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4S/c1-6-2-4-7(5-3-6)11-12(8,9)10/h2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNAKZGUSRVWRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404921
Record name p-Cresol sulfate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name p-Cresol sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011635
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

p-Cresol sulfate

CAS RN

3233-58-7
Record name p-Cresol sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3233-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Cresol sulfate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Cresol sulfate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-CRESOL SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56M34ZQY1S
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Record name p-Cresol sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011635
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does p-cresyl sulfate interact with cells and tissues?

A1: p-Cresyl sulfate can directly bind to and activate the epidermal growth factor receptor (EGFR) in renal cells. [] This interaction triggers downstream signaling pathways, ultimately leading to increased expression of matrix metalloproteinases 2 and 9. [] This process contributes to kidney tissue remodeling and potential damage. []

Q2: What is the impact of p-cresyl sulfate on endothelial cells?

A2: Research indicates p-cresyl sulfate induces the shedding of endothelial microparticles from human umbilical vein endothelial cells. [] This effect is mediated through Rho kinase activation and contributes to endothelial dysfunction, a key factor in cardiovascular disease. []

Q3: Does p-cresyl sulfate affect mitochondrial function?

A3: Yes, both in vitro and in vivo studies demonstrate that p-cresyl sulfate impairs mitochondrial dynamics and function. [] It promotes mitochondrial fission, reduces mitochondrial mass through autophagy activation, and disrupts aerobic and anaerobic metabolism. [] These effects contribute to cellular damage and disease progression.

Q4: What is the molecular formula and weight of p-cresyl sulfate?

A4: p-Cresyl sulfate has the molecular formula C7H8O4S and a molecular weight of 188.2 g/mol. []

Q5: How can p-cresyl sulfate be unambiguously characterized?

A5: Mass spectrometry, while useful, cannot differentiate p-cresyl sulfate from its structural isomer, 2-hydroxy-5-methylbenzenesulfonic acid. [] Unambiguous characterization requires a combination of techniques, including nuclear magnetic resonance (NMR) spectroscopy and biomimetic synthesis. []

A5: The provided research articles do not delve into the material compatibility and stability or catalytic properties of p-cresyl sulfate. These areas might require further investigation.

A5: The provided research articles do not cover computational chemistry modeling or structure-activity relationship studies on p-cresyl sulfate. Further research is needed in these areas.

A5: The provided research articles primarily focus on the biological effects and clinical implications of p-cresyl sulfate. Information on its stability, formulation, SHE regulations, or comprehensive pharmacokinetic and pharmacodynamic properties is limited and requires further investigation.

Q6: What models are used to study p-cresyl sulfate's effects?

A9: In vitro studies utilize cultured human proximal renal tubular cells and human umbilical vein endothelial cells to investigate the direct effects of p-cresyl sulfate on cellular function. [, ] Animal models, such as adenine-induced renal failure mice, are employed to understand the systemic effects of p-cresyl sulfate and potential therapeutic interventions. []

A6: The provided research articles do not discuss any resistance mechanisms or cross-resistance related to p-cresyl sulfate. This area might require further exploration.

Q7: Is p-cresyl sulfate toxic? What are the potential long-term effects?

A11: While not a drug, p-cresyl sulfate, as a uremic toxin, exhibits toxicological effects. It contributes to oxidative stress, depletes glutathione levels, and promotes necrosis in liver cells (HepaRG). [] In CKD patients, elevated p-cresyl sulfate levels are associated with increased risks of cardiovascular events, kidney disease progression, and all-cause mortality. [, , ] Long-term exposure potentially exacerbates these conditions.

A7: The provided research articles mainly focus on understanding the biological effects of p-cresyl sulfate and its clinical implications in CKD. There's limited information regarding specific drug delivery and targeting strategies or the use of p-cresyl sulfate as a biomarker or diagnostic tool.

Q8: How is p-cresyl sulfate measured in biological samples?

A13: Several methods are used to quantify p-cresyl sulfate in biological samples like serum and urine. These include high-performance liquid chromatography (HPLC), [, , , ], liquid chromatography-mass spectrometry (LC-MS/MS), [, , ], and enzyme immunoassay. [] The choice of method depends on factors like sensitivity, specificity, and availability.

A8: The provided research articles focus on p-cresyl sulfate's role as a uremic toxin, primarily investigating its production, accumulation, and biological effects. There's limited discussion regarding the analytical method validation, quality control, immunogenicity, drug interactions, or biocompatibility of p-cresyl sulfate.

A8: The provided articles concentrate on understanding the biological and clinical significance of p-cresyl sulfate in CKD. Information on alternatives, recycling, waste management, or specific research infrastructure related to p-cresyl sulfate is not extensively discussed.

Q9: What is the historical context of p-cresyl sulfate research?

A16: Research on p-cresyl sulfate began with the recognition of its accumulation in patients with chronic kidney disease. [] Early studies identified it as a protein-bound uremic retention solute originating from intestinal bacterial protein fermentation. [, ] Over time, research expanded to explore its association with cardiovascular complications, [, , ], CKD progression, [, ] and other adverse outcomes. [, ]

Q10: How has p-cresyl sulfate research fostered cross-disciplinary collaborations?

A17: The study of p-cresyl sulfate necessitates a multidisciplinary approach involving nephrologists, cardiologists, microbiologists, and analytical chemists. This collaborative effort has deepened the understanding of the gut-kidney axis and its implications in CKD. [, , ]

Q11: Are there any pharmacological interventions that target p-cresyl sulfate?

A20: While not directly targeting p-cresyl sulfate, the oral adsorbent AST-120 has been shown to reduce both total and free forms of p-cresyl sulfate in chronic dialysis patients. [] Additionally, canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, reduced plasma p-cresyl sulfate levels in a CKD mouse model, possibly by altering the intestinal microbiota composition and promoting bacterial carbohydrate fermentation. []

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